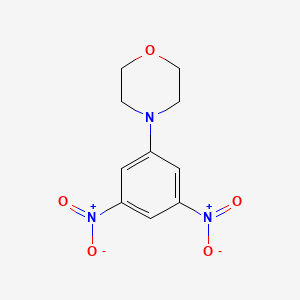
1-Morpholino-3,5-dinitrobenzene
Cat. No. B8382050
M. Wt: 253.21 g/mol
InChI Key: CHLIYFRDDYXBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940724B2
Procedure details


A mixture of 1-bromo-3,5-dinitrobenzene (2.84 g, 11.50 mmol), XPhos (0.493 g, 1.035 mmol), palladium (II) acetate (0.077 g, 0.345 mmol), potassium carbonate (2.225 g, 16.10 mmol), tert-butanol (23.0 mL), and morpholine (1.20 mL, 13.80 mmol) was stirred at 95° C. under nitrogen for 3 h. Upon completion, the reaction was partitioned between EtOAc and water. The organic layer was dried over magnesium sulfate and concd, and the crude material was purified by column chromatography (silica; 0-25% EtOAc in hexanes) to afford 4-(3,5-dinitrophenyl)morpholine as an orange amorphous solid. Mass Spectrum (ESI) m/e=254.2 (M+1).






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+:11]([O-:13])=[O:12])[CH:3]=1.CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C.C(=O)([O-])[O-].[K+].[K+].[NH:54]1[CH2:59][CH2:58][O:57][CH2:56][CH2:55]1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)(C)(C)C>[N+:11]([C:4]1[CH:3]=[C:2]([N:54]2[CH2:59][CH2:58][O:57][CH2:56][CH2:55]2)[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=1)([O-:13])=[O:12] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.84 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.493 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
|
|
Name
|
|
|
Quantity
|
2.225 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.077 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 95° C. under nitrogen for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, the reaction was partitioned between EtOAc and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate and concd
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude material was purified by column chromatography (silica; 0-25% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1)[N+](=O)[O-])N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
